Isothiazol-4-ylmethanol

Beschreibung

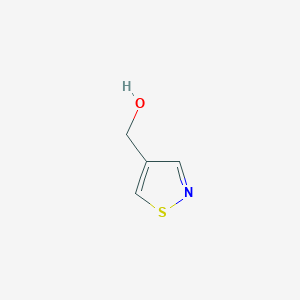

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-thiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPVAZRSIBVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621460 | |

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170283-02-0 | |

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Use As a Synthetic Building Block:the Compound Serves As a Versatile Intermediate in Organic Synthesis.cymitquimica.comthe Hydroxymethyl Group at the 4 Position is a Key Functional Group That Can Undergo a Variety of Chemical Transformations. Research on Analogous Compounds Demonstrates That This Alcohol Moiety Can Be Used For:

Esterification and Etherification: To link the isothiazole (B42339) core to other molecular fragments. For instance, (4,5-dichloroisothiazol-3-yl)methanol has been used in acylation reactions to produce esters. researchgate.net Similarly, it has been used in alkylation reactions to form ether linkages with other heterocycles like 4-pyrones. researchgate.netresearchgate.net

Oxidation: The methanol (B129727) group can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic pathways.

Conversion to Halides: The alcohol can be converted to a more reactive chloromethyl group, for example by using thionyl chloride, to facilitate subsequent nucleophilic substitution reactions. researchgate.netresearchgate.net

Development of Biologically Active Derivatives:a Major Thrust of the Research is the Synthesis of Novel Isothiazole Derivatives for Biological Evaluation. the Isothiazole Nucleus is a Known Pharmacophore, and Researchers Use Isothiazol 4 Ylmethanol As a Scaffold to Create Libraries of New Compounds. by Combining the Isothiazole Moiety with Other Biologically Active Structures, Scientists Explore Potential Synergistic Effects.researchgate.netstudies on Conjugates of Isothiazole Containing Comenic Acid Derivatives Have Shown That the Isothiazole Scaffold Can Be of High Significance for the Biological Activity of the Final Molecule.researchgate.net

De Novo Synthesis of the Isothiazole Ring System Bearing a Hydroxymethyl Group

The de novo synthesis of the isothiazole ring system already containing a hydroxymethyl group at the 4-position presents a direct and efficient route to the target molecule. This approach involves the cyclization of acyclic precursors that incorporate the necessary carbon, nitrogen, and sulfur atoms, along with the hydroxymethyl functionality.

One conceptual strategy involves the reaction of a β-keto alcohol derivative with a source of sulfur and nitrogen. For instance, a suitably protected 3-hydroxy-1,3-dicarbonyl compound could react with a reagent like ammonia (B1221849) and hydrogen sulfide (B99878) or their equivalents. The protection of the hydroxyl group is crucial to prevent side reactions during the cyclization process. Subsequent deprotection would then yield the desired isothiazol-4-ylmethanol.

Another potential pathway is the cycloaddition of a nitrile sulfide with an appropriate dienophile containing a hydroxymethyl group. researchgate.net While this method has been employed for the synthesis of isothiazole-4,5-dicarboxylate esters, its adaptation for the direct synthesis of this compound would require a dienophile with a masked or protected hydroxymethyl group. The development of such methodologies remains an area of active investigation.

Functional Group Interconversions for Direct Synthesis of this compound

A more common and versatile approach to this compound involves the functional group interconversion of pre-existing isothiazole derivatives. This typically entails the reduction of a carbonyl group at the 4-position, such as a carboxylic acid, ester, or aldehyde.

Reduction of Isothiazole Carboxylic Acid and Ester Precursors to the Alcohol

The reduction of isothiazole-4-carboxylic acids and their corresponding esters is a primary method for obtaining this compound. The choice of reducing agent is critical to achieve high yields and chemoselectivity, avoiding the reduction of the isothiazole ring itself.

Reduction of Carboxylic Acids: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the direct reduction of carboxylic acids to primary alcohols. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt. chemistrysteps.com Borane (BH₃) complexes, such as BH₃·THF, also serve as excellent reagents for this transformation, often offering higher chemoselectivity. chemistrysteps.comresearchgate.net

Reduction of Esters: Isothiazole-4-carboxylic acid esters can be reduced to the corresponding alcohol under various conditions. While LiAlH₄ is a powerful option, sodium borohydride (B1222165) (NaBH₄) is a milder and often more convenient reagent, particularly when used in combination with a Lewis acid or in a protic solvent. libretexts.orggoogle.com A patented method describes the reduction of 5-thiazole ethyl formate (B1220265) using a mixed system of potassium borohydride (KBH₄) or sodium borohydride with a metal salt like lithium chloride in an alcohol solvent, which is noted for its safety and suitability for industrial applications. google.com This approach could be applicable to isothiazole-4-carboxylates as well.

| Precursor | Reducing Agent | Solvent | Key Considerations |

| Isothiazole-4-carboxylic acid | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Requires anhydrous conditions; potent reducing agent. chemistrysteps.comlibretexts.org |

| Isothiazole-4-carboxylic acid | Borane (BH₃·THF) | Tetrahydrofuran (THF) | Highly selective for carboxylic acids. chemistrysteps.comresearchgate.net |

| Isothiazole-4-carboxylate ester | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Milder conditions; may require activation with a Lewis acid. libretexts.orggoogle.com |

| Isothiazole-4-carboxylate ester | Potassium Borohydride (KBH₄)/LiCl | Methanol | Safe and cost-effective for larger scale synthesis. google.com |

Reduction of Isothiazole Aldehyde Intermediates to this compound

The reduction of isothiazole-4-carbaldehyde (B1600288) to this compound is another viable synthetic route. Aldehydes are generally more reactive towards reduction than carboxylic acids or esters, allowing for the use of milder reducing agents.

Sodium borohydride (NaBH₄) is a standard and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol. The reaction is generally rapid and proceeds with high yield. For instance, the reduction of 2-methylbenzo[d]thiazole-4-carbaldehyde (B1407303) to the corresponding methanol derivative is readily achieved with NaBH₄ in methanol. This method is directly applicable to the synthesis of this compound from its aldehyde precursor.

Electrolytic reduction methods have also been developed as a green alternative for the reduction of aldehydes to primary alcohols. tandfonline.com This technique uses an undivided cell with copper electrodes and water as the medium, offering an environmentally friendly process with good yields. tandfonline.com However, the applicability of this method can be substrate-dependent, as demonstrated by its lack of success with certain aldehyde derivatives of imidazo[2,1-b]thiazole. tandfonline.com

| Precursor | Reducing Agent/Method | Solvent/Medium | Key Features |

| Isothiazole-4-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Mild, high-yielding, and standard laboratory procedure. |

| Isothiazole-4-carbaldehyde | Electrolytic Reduction | Water | Environmentally friendly, good yields, but substrate limitations may exist. tandfonline.com |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral this compound analogues, where the carbon bearing the hydroxyl group is a stereocenter, is of significant interest for applications in medicinal chemistry and materials science. Achieving high stereoselectivity is a key challenge in this area.

One established approach involves the stereoselective addition of a nucleophile to a prochiral isothiazole-4-carboxaldehyde or a related ketone. The use of chiral reducing agents or catalysts can induce enantioselectivity in the formation of the alcohol. For example, chiral boron-based reagents or transition metal complexes with chiral ligands can facilitate the enantioselective reduction of a ketone precursor.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the isothiazole nucleus, directing the approach of a reducing agent to one face of the carbonyl group, thereby controlling the stereochemistry of the newly formed alcohol. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic resolution, offer a powerful tool for obtaining enantiomerically pure chiral alcohols. clockss.org This could involve the non-selective synthesis of a racemic isothiazole alcohol, followed by enantioselective acylation or deacylation catalyzed by an enzyme like a lipase, allowing for the separation of the two enantiomers. clockss.org The synthesis of chiral β-lactam acetaldehydes via the stereoselective addition of 2-trimethylsilylthiazole to aldehydes demonstrates a related concept of stereoselective C-C bond formation involving a thiazole (B1198619) ring, which could be adapted for isothiazole systems. orgsyn.org

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of isothiazole derivatives is a growing area of focus, aiming to reduce the environmental impact of chemical processes. bepls.comresearchgate.net These principles can be applied to the synthesis of this compound in several ways.

The use of greener solvents, such as water or bio-based solvents, is a key aspect. bepls.com For instance, the electrolytic reduction of aldehydes in water represents a significant step towards a more sustainable process. tandfonline.com Microwave-assisted synthesis can also contribute to greener methodologies by reducing reaction times and energy consumption. bepls.com

Catalysis plays a crucial role in green chemistry. The development of reusable catalysts for the reduction of isothiazole carbonyl compounds would be highly beneficial. bepls.comthieme-connect.com This could include heterogeneous catalysts or homogeneous catalysts that can be easily separated and recycled. Metal complexes of isothiazoles have been explored as catalysts for cross-coupling reactions in aqueous media, indicating the potential for developing isothiazole-based catalysts for other transformations. thieme-connect.comthieme-connect.com

Atom economy is another important consideration. De novo syntheses that build the isothiazole ring with the hydroxymethyl group in a single, high-yielding step would be more atom-economical than multi-step sequences involving protection and deprotection or functional group interconversions.

Mechanistic Organic Chemistry of Isothiazol 4 Ylmethanol and Its Chemical Transformations

Reactivity of the Isothiazole (B42339) Ring System in Isothiazol-4-ylmethanol

The isothiazole ring is an electron-deficient heteroaromatic system, which influences its susceptibility to different types of reactions. vulcanchem.com The presence of both sulfur and nitrogen atoms within the ring creates a unique electronic landscape that governs its reactivity.

Electrophilic Aromatic Substitution Reactions on the Isothiazole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for many aromatic compounds. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. chemistrytalk.org The mechanism generally involves the attack of the aromatic ring's π-electrons on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For isothiazole derivatives, the ring is generally considered electron-deficient, making EAS reactions less facile compared to electron-rich aromatic systems like benzene. However, substitution can occur, and the position of substitution is directed by the heteroatoms and any existing substituents. In the analogous thiazole (B1198619) system, electrophilic substitution typically occurs at the C5 position due to the directing effect of the nitrogen atom. numberanalytics.compharmaguideline.com For isothiazoles, the reactivity towards electrophiles can be low, and in some cases, the ring system is inert towards reactions like halogenation, nitration, and sulfonation under standard conditions. udayton.edu However, the presence of activating groups can facilitate these reactions. For instance, bromination of 5-bromoisothiazole-4-carbonitrile proceeds via electrophilic aromatic substitution. vulcanchem.com

| EAS Reaction Type | Typical Reagents | General Observations on Heterocycles |

| Halogenation | N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS) | Can occur on thiazole rings. numberanalytics.com |

| Nitration | Nitric acid, Sulfuric acid | Possible on thiazole rings. numberanalytics.com |

| Friedel-Crafts Acylation | Lewis acid catalyst | Can be performed on thiazoles. numberanalytics.com |

Nucleophilic Attack and Ring-Opening Pathways

The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. vulcanchem.com Nucleophiles can attack the sulfur atom, leading to ring-opening reactions. thieme-connect.de This is a common pathway for isothiazoles and their derivatives. For example, isothiazolium salts are particularly sensitive to attack by amines and hydrazines, often resulting in ring-opened products. thieme-connect.de Primary amines can react with isothiazolium salts to yield 3-aminoalk-2-ene-1-thiones. thieme-connect.de

Another possibility is nucleophilic substitution, particularly if a good leaving group is present on the ring. For instance, a halogen at the C5 position can be displaced by nucleophiles like ammonia (B1221849) or amines. thieme-connect.de In some cases, nucleophilic attack can lead to rearrangement of the heterocyclic ring. For example, isothiazoles with an electron-withdrawing substituent can rearrange to pyrazoles upon treatment with hydrazine (B178648). sci-hub.se This process is proposed to start with a nucleophilic addition of hydrazine at the C5 position, followed by ring opening and intramolecular cyclization. sci-hub.se

Reductive methods can also lead to ring opening. Cathodic reduction of certain isothiazole derivatives in dimethylformamide results in the formation of thioamides. thieme-connect.de Similarly, reduction with hypophosphorous acid can cause the isothiazole ring in thieno[3,2-d]isothiazole derivatives to open, yielding stable thiophen-2-thiols. publish.csiro.au

Chemical Transformations Involving the Hydroxymethyl Moiety of this compound

The hydroxymethyl group (-CH₂OH) attached to the isothiazole ring is a primary alcohol and thus can undergo a variety of characteristic reactions, including esterification, etherification, oxidation, reduction, and conversion to form carbon-heteroatom bonds.

Esterification and Etherification Reactions for Derivative Synthesis

Esterification: this compound, being an alcohol, can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by an acid. byjus.com For example, the esterification of ferrocene-1,1′-dicarboxylic acid with 4,5-dichloroisothiazol-3-yl-methanol has been reported to yield the corresponding ester. journal-vniispk.ru Similarly, esters of other heterocyclic alcohols have been synthesized by acylation with various acid chlorides. researchgate.netresearchgate.net The general mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. byjus.com

Etherification: The formation of ethers from this compound can be achieved through various methods. One common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method involves the use of trichloroacetimidates as alkylating agents, which can react with alcohols to form ethers under mild conditions. core.ac.uk

| Reaction Type | Reactant | Product | Typical Conditions |

| Esterification | Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄), heat. google.com |

| Esterification | Acid Chloride | Ester | Base (e.g., triethylamine), room temperature. researchgate.net |

| Etherification | Alkyl Halide | Ether | Base (to form alkoxide), solvent. |

| Etherification | Trichloroacetimidate | Ether | Brønsted acid catalyst (e.g., camphorsulfonic acid). core.ac.uk |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (isothiazole-4-carbaldehyde) or further to the carboxylic acid (isothiazole-4-carboxylic acid). The choice of oxidizing agent determines the product. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are often used to stop the oxidation at the aldehyde stage. google.com Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will typically oxidize the primary alcohol all the way to the carboxylic acid. The mechanism of oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester followed by an E2-like elimination step. ambeed.com

Reduction: While the hydroxymethyl group is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol to a methyl group. This is a more challenging transformation and typically requires multi-step procedures, such as conversion of the alcohol to a tosylate or halide followed by reductive cleavage with a reagent like lithium aluminum hydride.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-S) at the Hydroxymethyl Site

The hydroxymethyl group can be converted into other functional groups, enabling the formation of new carbon-heteroatom bonds.

Formation of C-N Bonds: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a nitrogen nucleophile (e.g., an amine or azide) in an SN2 reaction. mnstate.edu Alternatively, trichloroacetimidates derived from the alcohol can serve as electrophiles for alkylation of nitrogen nucleophiles like anilines and sulfonamides. core.ac.uk These reactions are crucial for synthesizing various amine derivatives.

Formation of C-S Bonds: Similar to C-N bond formation, the hydroxyl group can be converted to a leaving group and then displaced by a sulfur nucleophile, such as a thiol or thiolate anion, to form a thioether. Palladium-catalyzed reactions have also been developed for the formation of C-S bonds from carboxylic acids, which could be a potential route from the corresponding isothiazole-4-carboxylic acid. nsf.gov

Catalytic Reaction Mechanisms and Their Application to this compound Chemistry

The chemical reactivity of this compound is dictated by the interplay between the aromatic isothiazole ring and the primary alcohol functionality. Catalytic systems can be employed to selectively target either of these moieties, leading to a variety of chemical transformations.

Catalytic Oxidation of the Methanol (B129727) Group:

The primary alcohol group of this compound can be oxidized to the corresponding aldehyde (Isothiazole-4-carbaldehyde) or carboxylic acid (Isothiazole-4-carboxylic acid) using various catalytic methods. These transformations are fundamental in synthetic organic chemistry, providing access to a wider range of functional groups.

Common catalytic oxidation systems applicable to alcohols include those based on transition metals like ruthenium, palladium, and copper, as well as metal-free approaches. For instance, palladium-supported catalysts have been shown to be effective for the oxidation of various alcohols. frontiersin.org The general mechanism for such oxidations often involves the formation of a metal-alkoxide intermediate followed by β-hydride elimination. The choice of oxidant and reaction conditions can influence the selectivity towards the aldehyde or the carboxylic acid.

Advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, can also be employed for the degradation of organic molecules. nih.gov While often used for environmental remediation, the principles of catalytic oxidation in AOPs can be applied to synthetic transformations under controlled conditions.

Potential Catalytic Systems for the Oxidation of this compound:

| Catalyst System | Oxidant | Potential Product(s) | Mechanistic Features |

| Pd/Al₂O₃ | O₂ | Isothiazole-4-carbaldehyde (B1600288), Isothiazole-4-carboxylic acid | Formation of a palladium-alkoxide intermediate, followed by β-hydride elimination. frontiersin.org |

| Ru/C | O₂ / Air | Isothiazole-4-carbaldehyde, Isothiazole-4-carboxylic acid | Involves a ruthenium-oxo species that abstracts hydrogen from the alcohol. |

| TEMPO/NaOCl | NaOCl | Isothiazole-4-carbaldehyde | A metal-free system where a nitroxyl (B88944) radical is the active oxidizing agent. |

| Fenton's Reagent (Fe²⁺/H₂O₂) | H₂O₂ | Degradation products | Generates highly reactive hydroxyl radicals that can lead to ring opening and complete mineralization under harsh conditions. nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions:

The isothiazole ring, being an electron-deficient heterocycle, can participate in various palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, derivatization of the ring, for instance by halogenation, would likely be a prerequisite for many standard cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized isothiazole.

Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of these reactions, with bulky, electron-rich phosphines and N-heterocyclic carbenes often being employed to facilitate the catalytic cycle. rsc.org

Investigating Reaction Kinetics and Thermodynamics for this compound Transformations

The kinetics and thermodynamics of chemical transformations involving this compound are essential for understanding reaction feasibility, optimizing reaction conditions, and elucidating reaction mechanisms. While specific experimental data for this compound is scarce, computational methods like Density Functional Theory (DFT) can provide valuable insights into these parameters for related molecules.

Thermodynamic Considerations:

Thermodynamic parameters such as enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) determine the position of equilibrium for a given transformation. DFT calculations on related thiazole and isothiazole derivatives have been used to determine their thermodynamic properties. mdpi.comnih.gov For instance, the molar enthalpy of vaporization (ΔHvap) has been estimated for derivatives like 3-methyl-4-nitroisothiazole. researchgate.net

For the oxidation of the methanol group in this compound, the reactions are generally expected to be exothermic (negative ΔH) and lead to an increase in entropy (positive ΔS) if gaseous byproducts are formed, resulting in a spontaneous reaction (negative ΔG).

Kinetic Analysis:

Reaction kinetics is the study of reaction rates and the factors that influence them. The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur.

Kinetic studies on the formation of thiazoles have been conducted, revealing second-order rate constants and allowing for the determination of activation energies. orientjchem.org For transformations of this compound, the reaction kinetics would be influenced by several factors:

Nature of the Reactants and Catalysts: The electronic properties of the isothiazole ring and the specific catalytic system used will significantly impact the reaction rate.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of reactants, transition states, and products, thereby influencing the reaction kinetics.

Computational Insights into Reactivity:

DFT studies on isothiazole and its derivatives provide a theoretical framework for understanding their reactivity. researchgate.net The calculation of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack. bohrium.comeurjchem.com For this compound, the isothiazole ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the oxygen atom of the methanol group is a nucleophilic center. The presence of the hydroxymethyl group at the 4-position will influence the electron distribution within the isothiazole ring, thereby modulating its reactivity compared to the unsubstituted parent heterocycle.

Hypothetical Kinetic and Thermodynamic Parameters for this compound Transformations (Based on Analogy):

| Reaction Type | Expected ΔG | Expected Activation Energy (Ea) | Influencing Factors |

| Catalytic Oxidation to Aldehyde | Negative (Favorable) | Moderate | Catalyst efficiency, oxidant strength, temperature. |

| Catalytic Oxidation to Carboxylic Acid | More Negative (Highly Favorable) | Moderate to High | Requires stronger oxidizing conditions than aldehyde formation. |

| Palladium-Catalyzed Cross-Coupling (of a halogenated derivative) | Negative (Favorable) | Moderate | Ligand choice, nature of coupling partner, temperature. |

| Esterification of the Alcohol | Near Zero (Reversible) | Low to Moderate | Acid/base catalysis, removal of water. |

It is important to note that these are expected trends based on general principles and data from related compounds. Experimental studies are necessary to determine the precise kinetic and thermodynamic parameters for the chemical transformations of this compound.

Exploration of Derivatives and Chemical Space Around the Isothiazol 4 Ylmethanol Scaffold

Synthesis and Characterization of Novel Isothiazol-4-ylmethanol Derivatives

The generation of novel derivatives from this compound primarily involves reactions of the hydroxymethyl group. The parent compound, (isothiazol-4-yl)methanol, can be synthesized through the reduction of an isothiazole-4-carboxylic acid or its corresponding ester core.ac.ukacs.org. Once obtained, the alcohol functionality is a key handle for creating a diverse array of new molecules, particularly through esterification.

Esterification can be accomplished via several standard methods, including the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis masterorganicchemistry.com. Alternatively, coupling reagents can be employed for faster and milder reactions nih.gov. The synthesis of ester derivatives introduces a wide range of functional groups, allowing for the systematic modification of the molecule's physicochemical properties.

A typical synthesis involves the reaction of this compound with various acyl chlorides or carboxylic acids. The resulting esters are then purified and characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures eurjchem.comresearchgate.net.

| Derivative Class | R-Group (from R-COOH) | Synthetic Method | Reference |

| Acetate Ester | -CH₃ | Fischer Esterification | masterorganicchemistry.com |

| Benzoate Ester | -C₆H₅ | Coupling Reagent | nih.gov |

| Pivalate Ester | -C(CH₃)₃ | Acyl Halide | eurjchem.com |

| Acrylate Ester | -CH=CH₂ | Fischer Esterification | masterorganicchemistry.com |

This table represents potential derivatives synthesized from this compound based on common esterification methods.

Design and Preparation of Isothiazole-4-carboxamidine Derivatives from this compound Intermediates

Isothiazole-4-carboxamidines are a class of compounds that have been identified as potential kinase inhibitors researchgate.net. The synthesis of these derivatives from this compound is a multi-step process that leverages the transformation of the C4-substituent. A plausible synthetic route involves the initial oxidation of the methanol (B129727) group to a more versatile functional group, such as a nitrile.

The pathway would proceed as follows:

Oxidation: this compound is first oxidized to isothiazole-4-carbaldehyde (B1600288). Further oxidation yields isothiazole-4-carboxylic acid, which can then be converted to an amide mdpi.com.

Nitrile Formation: A more direct route to the key intermediate involves converting the aldehyde to an oxime, followed by dehydration to yield isothiazole-4-carbonitrile (B1581028). The synthesis of various isothiazole-4-carbonitriles is a well-established field sci-hub.seucy.ac.cy.

Amidine Synthesis: The isothiazole-4-carbonitrile intermediate can be converted to the final isothiazole-4-carboxamidine derivative. This is commonly achieved through the Pinner reaction or by reacting the nitrile with sources of ammonia (B1221849) or amines.

This strategic conversion allows for the introduction of the basic amidine group, which can be crucial for interaction with biological targets.

| Intermediate | Transformation Step | Reagents | Reference |

| This compound | Oxidation to Aldehyde | PCC, DMP | - |

| Isothiazole-4-carbaldehyde | Conversion to Nitrile | NH₂OH, then heat | eurjchem.com |

| Isothiazole-4-carbonitrile | Conversion to Carboxamidine | 1. HCl/EtOH 2. NH₃ | researchgate.net |

This table outlines a proposed synthetic pathway for converting this compound to its carboxamidine derivative.

Development of Conjugates and Hybrid Molecules Incorporating this compound Units

The hydroxymethyl group of this compound is an ideal anchor point for creating conjugates and hybrid molecules. This strategy involves linking the scaffold to other pharmacophores or functional molecules to create new chemical entities with combined or enhanced properties. Two primary linkages are esters and ethers.

Ester Linkages: As discussed previously, esterification is a straightforward method to conjugate carboxylic acid-containing molecules to the scaffold numberanalytics.commonash.edu.

Ether Linkages: Ether bonds provide a more stable linkage than esters. The Mitsunobu reaction is a powerful method for forming such bonds, reacting the alcohol with a phenolic compound in the presence of a phosphine (B1218219) and an azodicarboxylate like DIAD (diisopropyl azodicarboxylate) acs.org. Another approach involves converting the alcohol to a leaving group (e.g., a halide like isothiazol-4-yl)methyl chloride) and subsequently reacting it with an alcohol or phenol (B47542) in a Williamson ether synthesis researchgate.net. This allows the isothiazole (B42339) moiety to be coupled with a wide variety of other molecular systems, including natural products and other heterocyclic scaffolds researchgate.netmdpi.com.

| Conjugate Type | Linked Molecule Example | Linkage Type | Synthetic Method | Reference |

| Comenic Acid Conjugate | Comenic Acid | Ether | Williamson Ether Synthesis | researchgate.net |

| Triazole Hybrid | Substituted Triazole | Ether | Mitsunobu Reaction | acs.orgmdpi.com |

| Phenothiazine Hybrid | Phenothiazine derivative | Ester | Fischer Esterification | eurjchem.com |

This table provides examples of potential hybrid molecules synthesized from this compound.

Functionalization Strategies for Diversifying the this compound Scaffold

To fully explore the chemical space around this compound, functionalization of the isothiazole ring itself is essential. This allows for the introduction of diverse substituents at the C3 and C5 positions, profoundly altering the molecule's steric and electronic properties. Key strategies include regioselective lithiation and metal-catalyzed cross-coupling reactions.

Regioselective Lithiation: The isothiazole ring can be selectively deprotonated at the C5 position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting 5-lithioisothiazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, silyl (B83357) chlorides) to install new functional groups exclusively at this position sci-hub.seacs.orgresearchgate.net. This method provides a reliable way to build complexity on the scaffold while leaving the C3 and C4 positions untouched.

C-H Activation and Cross-Coupling: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium- or rhodium-catalyzed reactions can be used to introduce aryl, heteroaryl, or alkenyl groups at the C5 position of the isothiazole ring through cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions mdpi.comrsc.org. These reactions typically require a pre-functionalized isothiazole (e.g., a halo-isothiazole), which can be prepared through the lithiation route or other methods sci-hub.se. These advanced techniques open up vast possibilities for creating highly decorated isothiazole structures.

| Position | Strategy | Reaction Type | Introduced Groups | Reference |

| C5 | Regioselective Lithiation | Electrophilic Quench | Alkyl, Silyl, Carbonyl | acs.orgresearchgate.net |

| C5 | C-H Functionalization | Suzuki Coupling | Aryl, Heteroaryl | sci-hub.se |

| C5 | C-H Functionalization | Heck Coupling | Alkenyl | mdpi.com |

| C3/C5 | Cross-Coupling | Suzuki, Negishi | Biaryl systems | sci-hub.se |

This table summarizes key strategies for diversifying the isothiazole ring of the this compound scaffold.

Structure-Based Chemical Library Design Centered on this compound

The isothiazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with various biological targets, particularly protein kinases researchgate.netiist.ac.in. This compound is an excellent starting point for the rational design of focused chemical libraries aimed at specific targets. Structure-based library design combines computational methods with synthetic chemistry to efficiently generate novel, potent, and selective compounds rsc.orgsemanticscholar.orgumich.edu.

The design process follows a clear workflow:

Target Identification and Analysis: A biological target (e.g., a specific kinase) is selected. Its three-dimensional structure, obtained from X-ray crystallography or homology modeling, is analyzed to identify key features of the ATP-binding site or allosteric pockets.

Scaffold Docking and Vector Selection: The this compound scaffold is computationally docked into the target's binding site. This analysis reveals optimal "vectors" for growth, i.e., positions on the scaffold where substituents would likely form favorable interactions (hydrogen bonds, hydrophobic contacts, etc.). These vectors correspond to the diversification points (the -OH group, C3, and C5).

Virtual Library Generation and Screening: A virtual library is created by selecting commercially available or readily synthesizable building blocks (e.g., carboxylic acids for esterification, boronic acids for Suzuki coupling) that can be attached at the selected vectors. These virtual compounds are then docked and scored to prioritize the most promising candidates for synthesis.

Focused Library Synthesis: The top-scoring virtual hits are synthesized using combinatorial or parallel synthesis techniques. The functionalization strategies outlined in the previous sections (esterification, lithiation, cross-coupling) are employed to build the library.

This approach ensures that synthetic efforts are focused on compounds with a higher probability of being active, accelerating the discovery of lead molecules researchgate.net.

| Scaffold Position (Point of Diversity) | Chemical Transformation | Building Block Examples | Potential Interaction | Reference |

| C4-CH₂O-R¹ | Esterification / Etherification | Carboxylic acids, Phenols | H-bond acceptor, hydrophobic | acs.orgnih.gov |

| C5-R² | Lithiation / Suzuki Coupling | Electrophiles, Boronic acids | Fills hydrophobic pocket, H-bond | acs.orgmdpi.com |

| C3-R³ | Cross-Coupling | Boronic acids, Stannanes | Hinge-binding interactions | sci-hub.se |

This table illustrates a conceptual framework for designing a chemical library based on the this compound scaffold.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Isothiazol 4 Ylmethanol and Its Derivatives

Elucidating the Influence of Substituent Variations on Biological Activities

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how specific structural modifications to a parent compound, such as Isothiazol-4-ylmethanol, impact its biological efficacy. Studies on various isothiazole (B42339) derivatives have consistently shown that the nature, position, and number of substituents are critical determinants of their biological activity. mdpi.comresearchgate.net

Research into pyrazolyl–thiazole (B1198619) derivatives has demonstrated that the presence of electron-withdrawing groups, such as nitro (NO₂) and halogens (Cl, Br, F), significantly enhances antimicrobial activity. rsc.org This is attributed to the increased electrophilicity of the molecule, which likely facilitates stronger interactions with microbial targets like enzyme active sites. rsc.org Conversely, the introduction of electron-donating groups, like a methyl (CH₃) group, has been shown to boost antioxidant capabilities by stabilizing the radical form of the compound. rsc.org

In the context of antiparasitic agents, SAR analysis indicated that the presence of methoxy (B1213986) (-OCH₃) and bromo (-Br) groups enhanced activity against T. cruzi. mdpi.com Similarly, for anti-Alzheimer's activity, the structure-activity relationship is heavily dependent on the electronic effects of substituents on the phenyl rings. mdpi.com For anticancer agents, SAR studies of methoxylbenzoyl-aryl-thiazole analogues revealed that replacing the thiazole ring with other heterocyclic rings like pyridine, furan, or thiophene (B33073) could maintain or, in some cases, improve potency against cancer cell lines. acs.org

The following table summarizes key findings on how different substituents influence the biological activities of thiazole derivatives.

| Substituent Type | Example Group(s) | Observed Biological Effect | Target Activity | Reference(s) |

| Electron-Withdrawing | Nitro (NO₂), Halogens (Cl, Br, F) | Enhanced Activity | Antimicrobial | rsc.org |

| Electron-Withdrawing | Halogen Substitutions | Enhanced Activity | Antitubercular, Antibacterial | bohrium.comnih.gov |

| Electron-Donating | Methyl (CH₃) | Enhanced Activity | Antioxidant | rsc.org |

| Electron-Donating | Methoxy (-OCH₃) | Enhanced Activity | Antiparasitic | mdpi.com |

| Halogen | Bromo (-Br) | Enhanced Activity | Antiparasitic | mdpi.com |

| Polar Substituents | Alkyl Sulfonyl | Maintained Activity, Reduced Toxicity | Anti-inflammatory | nih.gov |

| Coumarin Moiety | - | Enhanced Activity | Antiproliferative (Anticancer) | frontiersin.org |

Interactive Data Table: Influence of Substituents on Biological Activity Users can filter by activity or substituent type to explore the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that plays a pivotal role in modern drug design. nih.govmdpi.com It establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By using statistical models and molecular descriptors, QSAR enables the prediction of activity and potential toxicity for newly designed, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govmdpi.com

Several QSAR studies have been conducted on isothiazole derivatives to predict their efficacy against various biological targets. For instance, a QSAR investigation was performed on thirty-eight isothiazole derivatives to identify novel inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.govmdpi.com This study utilized statistical techniques like multiple linear regression (MLR) and artificial neural networks (ANN) to develop predictive models. nih.govresearchgate.net The resulting models demonstrated reliability in forecasting the activity of new inhibitors, which was subsequently confirmed by molecular docking simulations. nih.gov

Another study focused on developing 2D-QSAR models for 59 thiazole derivatives as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in inflammation. laccei.org The generated model showed a good correlation coefficient, indicating its potential to guide the design of new anti-inflammatory drugs. laccei.org Similarly, QSAR models for thiazole derivatives have been developed for antioxidant activity, where electrostatic and steric effects, along with hydrophobicity, were found to be significant contributors. ijpsr.com These predictive models are validated using various internal and external statistical metrics to ensure their robustness. imist.ma

The table below presents statistical data from various QSAR studies on thiazole derivatives.

| Target | Model Type | No. of Compounds | R² | Q²cv | R²test | Reference(s) |

| HCV Polymerase NS5B | MLR | 38 | 0.76 | 0.63 | 0.78 | imist.ma |

| HCV Polymerase NS5B | ANN | 38 | 0.98 | 0.99 | 0.98 | imist.ma |

| 5-Lipoxygenase (5-LOX) | 2D-QSAR (MLR) | 59 | 0.626 | - | 0.621 | laccei.org |

| α-Glucosidase | QSAR (MLR) | 45 | 0.906 | 0.861 | 0.826 | ufv.br |

| Cryptococcus neoformans | 4D-QSAR | - | - | - | 0.831 | tandfonline.com |

Interactive Data Table: QSAR Model Statistics for Thiazole Derivatives Users can sort by model type or target to compare predictive power.

Conformational Analysis and its Impact on Molecular Interactions and Biological Function

The three-dimensional shape, or conformation, of a molecule is critical for its biological function, as it dictates how the molecule binds to its target, such as a protein or enzyme. nih.gov Conformational analysis of isothiazole derivatives helps to understand these interactions at a molecular level. The sulfur atom within the thiazole ring can participate in unique non-bonding interactions that help control the molecular conformation, which can enhance binding affinity and selectivity. nih.gov

Studies on thiazole-containing amino acids have shown they tend to adopt a specific semi-extended conformation, which is stabilized by an intramolecular hydrogen bond. nih.gov This conformational preference is a key factor in their biological behavior. Similarly, for other heterocyclic systems, it has been found that stereoelectronic effects are crucial in dictating the molecular conformation and, consequently, the biological function. nih.gov

In a study of 4-isoxazolyl-1,4-dihydropyridines, a related heterocyclic system, X-ray crystallography showed that the molecules adopted a specific (O-exo) conformation in the solid state. nih.gov However, computational modeling and variable-temperature NMR studies confirmed that rotation around the bond connecting the two heterocyclic rings is possible under physiological conditions, suggesting that conformational flexibility is an important aspect of their interaction with biological targets. nih.gov The ability of a ligand to change its conformation to improve its fit within a protein's binding site is a crucial element in drug design. nih.gov

Electronic and Steric Effects of Substituents on Reactivity and Biological Profile

The reactivity and biological profile of isothiazole derivatives are heavily influenced by the electronic and steric properties of their substituents. rsc.org Electronic effects refer to the electron-donating or electron-withdrawing nature of a group, while steric effects relate to its size and shape.

Theoretical studies on thiazole derivatives have shown that electron-donating substituents increase the electron density on the ring's nitrogen atom, enhancing its reactivity toward electrophiles. researchgate.net This increased reactivity can translate to a stronger biological effect if the mechanism of action involves such an interaction. Conversely, electron-withdrawing groups decrease the electron density, which can also modulate activity, for instance, by increasing the molecule's stability or altering its binding mode. bohrium.comnih.gov For example, halogen substitutions, which are electron-withdrawing, have been shown to enhance the biological activity of certain benzimidazo-thiazole derivatives. bohrium.comnih.gov

Steric hindrance, where a bulky substituent physically blocks a reaction site, also plays a crucial role. mdpi.com The size and position of substituents can affect how well a molecule fits into the binding pocket of a target enzyme or receptor. rsc.org In some cases, larger groups can lead to better fitting in hydrophobic pockets, enhancing binding interactions and, therefore, biological efficacy. rsc.org However, an overly bulky group can also create steric clashes, preventing the molecule from binding effectively and thus reducing its activity. mdpi.comacs.org The interplay between these electronic and steric factors is complex and is a key consideration in the rational design of new, more potent derivatives. acs.org

Exploring Physicochemical Determinants for Optimized Biological Action

Lipophilicity, often measured as the partition coefficient (LogP), describes a compound's ability to dissolve in fats and cross biological membranes. mdpi.commdpi.com The thiazole ring itself can influence the physicochemical and pharmacokinetic properties of a drug molecule. globalresearchonline.net Optimizing lipophilicity is a balancing act; a compound must be lipophilic enough to pass through cell membranes but also have sufficient aqueous solubility to be transported in the bloodstream. For instance, N-benzylation of certain thiazole derivatives was found to positively influence biological activity, likely due to increased lipophilicity and improved interaction with the target. mdpi.com

Other key properties include the topological polar surface area (TPSA), which correlates with drug transport characteristics, and molecular weight (MW). mdpi.comnih.gov Computational tools are often used to predict these properties in the early stages of drug development. For example, a "bioavailability radar" can be used to visualize a compound's properties in relation to the optimal range for oral bioavailability, including lipophilicity (XLOGP3), size (MW), polarity (TPSA), solubility, and flexibility (number of rotatable bonds). nih.gov Isothiazolinones, a class of isothiazole derivatives, are noted to have limited water solubility, which can constrain their formulation and use. tandfonline.com By carefully modifying the structure of this compound, researchers can tune these physicochemical determinants to achieve an optimized biological profile.

The following table shows key physicochemical parameters and their optimal ranges for drug-likeness.

| Physicochemical Property | Parameter | Optimal Range for Oral Bioavailability | Significance | Reference(s) |

| Lipophilicity | XLOGP3 | -0.7 to +5.0 | Membrane permeability, absorption | nih.gov |

| Size | Molecular Weight (MW) | 150 to 500 g/mol | Diffusion, transport | nih.gov |

| Polarity | Topological Polar Surface Area (TPSA) | 20 to 130 Ų | Drug transport, cell permeability | nih.gov |

| Solubility | log S | Not higher than 6 | Dissolution, absorption | nih.gov |

| Saturation | Fraction of sp³ carbons | Not less than 0.25 | Defines complexity and non-flatness | nih.gov |

| Flexibility | Rotatable Bonds | No more than 9 | Conformational flexibility, binding entropy | nih.gov |

Interactive Data Table: Optimal Physicochemical Properties Users can hover over parameters to see their significance in drug design.

Biological Activities and Mechanistic Investigations of Isothiazol 4 Ylmethanol and Its Research Relevant Derivatives

Antimicrobial Activity and Underlying Molecular Mechanisms

Isothiazole (B42339) derivatives have demonstrated considerable efficacy against a range of microbial pathogens. Their mode of action is often multifaceted, targeting fundamental cellular processes necessary for microbial survival and proliferation.

A primary mechanism of the antimicrobial action of isothiazole derivatives involves the inhibition of essential bacterial enzymes. Isothiazolones, a class of isothiazole derivatives, are known to oxidize accessible thiols in microbial proteins, leading to the disruption of their function and ultimately, cell death. This reactivity with thiol groups makes enzymes containing cysteine residues particularly susceptible.

Furthermore, specific isothiazole derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase IV. nih.govacs.org These type II topoisomerase enzymes are critical for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial agents. nih.govacs.org For instance, certain benzothiazole (B30560) derivatives have shown potent inhibitory activity against the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov The inhibition of these enzymes prevents the necessary topological changes in DNA, leading to the cessation of DNA synthesis and bacterial death. acs.org

Research has also highlighted the potential of thiazole (B1198619) derivatives to inhibit other key enzymes. For example, some derivatives have been investigated as inhibitors of bacterial tyrosine-tRNA synthetases (TyrRS), which are essential for protein synthesis. researchgate.netnih.gov

Table 1: Inhibition of Essential Microbial Enzymes by Isothiazole and Thiazole Derivatives

| Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Reference(s) |

| Isothiazolones | Various enzymes with accessible thiols | Oxidation of protein thiols | researchgate.net |

| Benzothiazole Derivatives | DNA Gyrase, Topoisomerase IV | ATPase inhibition | nih.govbohrium.com |

| Thiazole Derivatives | Tyrosine-tRNA Synthetase (TyrRS) | Competitive inhibition | researchgate.netnih.gov |

| Benzofuran/Benzo[d]isothiazole Hybrids | Mycobacterium tuberculosis DNA GyrB | ATPase inhibition | nih.gov |

| Thiazole-based Derivatives | E. coli DNA Gyrase | Inhibition of supercoiling activity | frontiersin.org |

The antimicrobial effects of isothiazoles extend to the disruption of crucial metabolic pathways. researchgate.net By inhibiting key enzymes, these compounds can interfere with cellular respiration and energy generation, leading to a bacteriostatic or bactericidal effect. researchgate.net

A significant area of research is the activity of isothiazole and thiazole derivatives against microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which confers increased resistance to antimicrobial agents. researchgate.net Several studies have demonstrated the ability of isothiazole derivatives to inhibit biofilm formation and disrupt established biofilms. researchgate.netnih.govrsc.org For example, certain isatin-decorated thiazole derivatives have been shown to exhibit strong biofilm distortion effects at sub-inhibitory concentrations. researchgate.netnih.gov Similarly, other thiazole derivatives have demonstrated significant inhibition of Candida albicans biofilm formation by suppressing hyphal formation, a critical step in biofilm development. rsc.org The mechanism of anti-biofilm activity is thought to involve interference with cell adhesion, communication (quorum sensing), and the production of the extracellular polymeric substance (EPS).

The emergence of microbial resistance is a significant challenge in antimicrobial therapy. tandfonline.com Bacteria can develop resistance to isothiazole-based compounds through various mechanisms, including enzymatic degradation of the drug, modification of the drug target, and increased efflux of the compound from the cell. rsc.org Efflux pumps, in particular, can confer cross-resistance to a wide range of antibiotics. rsc.org

To counter these resistance mechanisms, researchers are exploring several strategies. One approach is the development of combination therapies, where isothiazole derivatives are used in conjunction with other antimicrobial agents to create a synergistic effect. Another strategy involves the design of hybrid molecules that can evade resistance mechanisms. For instance, conjugating isothiazole-based inhibitors with siderophore mimics aims to enhance their uptake into Gram-negative bacteria. rsc.org Furthermore, developing inhibitors that target multiple cellular processes simultaneously may reduce the likelihood of resistance development. nih.gov

Disruption of Microbial Metabolic Pathways and Biofilm Formation

Anticancer and Antitumor Research Applications

Isothiazole and its derivatives have emerged as a promising scaffold in the design of novel anticancer agents. rsc.orgresearchgate.net Their therapeutic potential stems from their ability to selectively target pathways and enzymes that are dysregulated in cancer cells.

A key mechanism of action for many isothiazole-based anticancer compounds is the inhibition of protein kinases. Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. google.com The mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in various cancers, making its components attractive therapeutic targets.

Several isothiazole derivatives have been identified as potent and selective allosteric inhibitors of MEK1 and MEK2, dual-specificity kinases within the MAPK pathway. researchgate.netnih.govmdpi.commedchemexpress.com By binding to an allosteric site, these inhibitors lock the enzyme in an inactive conformation, preventing its phosphorylation and activation of downstream targets.

In addition to MEK kinases, isothiazole derivatives have been investigated as inhibitors of other kinases involved in cancer progression, such as checkpoint kinases (Chk1 and Chk2) and tropomyosin receptor kinase A (TrkA). mdpi.com Furthermore, as in their antimicrobial applications, isothiazole derivatives that inhibit DNA gyrase and topoisomerase IV are also being explored for their anticancer potential, as these enzymes are also essential for the replication of rapidly dividing cancer cells. nih.gov

Table 2: Kinase and Topoisomerase Inhibition by Isothiazole Derivatives in Anticancer Research

| Derivative Class | Target Enzyme(s) | Effect | Reference(s) |

| Isothiazole-4-carboxamidines | MEK1, MEK2 | Allosteric inhibition | researchgate.netnih.gov |

| 3-Aryl-4-carboxamido-isothiazol-3-yl-carbamides | Tyrosine Kinases | Inhibition of antineoplastic activity | mdpi.com |

| Pyridin-5-(4H)-ones, 3,7-diaryl-6,7-dihydroisothiazolo[4,5-b] | Not specified | Antimitotic activity | rsc.org |

| Benzo[d]isothiazole Derivatives | Mycobacterium tuberculosis DNA GyrB | Inhibition | nih.gov |

| Thiazole-based Derivatives | EGFR, VEGFR-2 | Dual inhibition, antiproliferative activity | frontiersin.org |

Isothiazole derivatives can exert their anticancer effects by directly influencing cell cycle progression and inducing apoptosis (programmed cell death). nih.govplos.org Many of these compounds have been shown to arrest the cell cycle at different phases, such as the G1 or S phase, thereby preventing cancer cell proliferation. mdpi.comnih.gov

The induction of apoptosis is a hallmark of many effective anticancer drugs. Isothiazole derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. plos.orgmdpi.com Mechanistic studies have revealed that these compounds can modulate the expression of key apoptotic proteins. For instance, some derivatives increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins such as Bcl-2. plos.orgnih.gov This shift in the balance between pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis. plos.org

Furthermore, some thiazole derivatives have been found to induce apoptosis by upregulating tumor suppressor genes and downregulating the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival. researchgate.net The ability of these compounds to induce histone hypoacetylation is another mechanism that can lead to apoptosis in cancer cells. ksbu.edu.tr

Angiogenesis Inhibition and Anti-Metastatic Research

The formation of new blood vessels, a process known as angiogenesis, is fundamental for tumor growth and the dissemination of cancer cells, leading to metastasis. A key mediator in this process is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which has become a significant target in the development of novel anticancer therapies. bohrium.comnih.govfrontiersin.orgresearchgate.net Research into heterocyclic compounds has brought attention to isothiazole and its derivatives as potential inhibitors of angiogenesis.

A notable isothiazole derivative, CP-547,632, has been identified as a potent inhibitor of both VEGFR-2 and basic fibroblast growth factor (FGF) kinases. bepls.com This dual inhibitory action is significant because both pathways are integral to angiogenesis, tumor progression, and the formation of metastases. bepls.com In parallel research, various thiazole and benzothiazole derivatives have been designed and synthesized as inhibitors of VEGFR-2 tyrosine kinase. bohrium.commdpi.com These compounds have demonstrated promising results in their ability to inhibit the proliferation of several cancer cell lines, including HeLa, HT29, A549, and MDA-MB-435, as well as human umbilical vein endothelial cells (HUVEC), which are crucial in the formation of blood vessels. bohrium.com While these are not all direct derivatives of isothiazol-4-ylmethanol, these studies highlight the therapeutic potential of the broader isothiazole and related thiazole molecular frameworks in the field of anti-angiogenic research.

In the context of anti-metastatic research, which is intrinsically linked to the inhibition of angiogenesis, a series of thiazole derivatives have been engineered that exhibit potent efficacy against the migration and invasion of metastatic cancer cells. researchgate.netnih.govacs.orgnih.gov Among these, the compound designated as 5k has been shown to be particularly effective, with an IC50 value of 176 nM in dose-dependent transwell migration assays using MDA-MB-231 breast cancer cells. nih.govacs.orgnih.gov At a concentration of 10 μM, this compound also impeded approximately 80% of migration in HeLa and A549 cells and 60% of the invasion by MDA-MB-231 cells. nih.govacs.orgnih.gov Mechanistic investigations suggest that this anti-migratory activity may be a consequence of the impairment of actin structures within the cellular protrusions that are essential for cell motility. researchgate.netacs.orgnih.gov

Table 1: Angiogenesis and Anti-Metastatic Activity of Isothiazole and Thiazole Derivatives

Anti-inflammatory and Analgesic Properties in Experimental Models

Isothiazole derivatives have been systematically investigated for their potential utility as both anti-inflammatory and analgesic agents. bepls.commedwinpublishers.com In one study, a novel series of benzo[d]isothiazole derivatives, designated 3a-3n, were synthesized and evaluated for their anti-inflammatory and analgesic activities in Swiss albino rats. bepls.com The anti-inflammatory effects were assessed using the carrageenan-induced paw edema model, while analgesic properties were determined via the acetic acid-induced writhing model. bepls.com

Several of the synthesized compounds demonstrated significant anti-inflammatory and analgesic effects. Specifically, compounds 3d, 3n, and 3h displayed notable anti-inflammatory activity, with inhibition percentages of 61.83%, 60.96%, and 59.65%, respectively. bepls.com In the assessments for analgesia, compounds 3n, 3l, and 3h were identified as the most active, showing 61.88%, 60.89%, and 59.78% activity, respectively, in the writhing test. bepls.com Complementary molecular docking studies have suggested that the mechanism of action for these compounds may involve the inhibition of the COX-2 enzyme. bepls.com

The broader class of thiazole derivatives has also been the subject of extensive research for anti-inflammatory properties, frequently targeting the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of the arachidonic acid cascade. tandfonline.comfrontiersin.orgresearchgate.netmdpi.com For example, certain derivatives of 4-benzyl-1,3-thiazole and 5,6-diarylimidazo[2,1-b]thiazole have been identified as potent and selective inhibitors of COX-2. tandfonline.commdpi.com Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the LPS-induced production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in RAW264.7 cells. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Benzo[d]isothiazole Derivatives

Antiviral Activities and Mechanisms of Viral Replication Inhibition

The isothiazole scaffold is a key structural feature in compounds that exhibit significant antiviral properties. medwinpublishers.com A series of 3,4,5-trisubstituted isothiazoles has been evaluated for activity against the Human Immunodeficiency Virus (HIV). researchgate.net Within this series, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was found to inhibit the replication of both HIV-1 (IIIB) and HIV-2 (ROD) strains, with EC50 values of 7.8 and 9.7 µg/ml, respectively. researchgate.net

Further structure-activity relationship studies focusing on 4-cyano-5-phenylisothiazoles have revealed that other derivatives, such as 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl)disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate, are also effective against both HIV-1 and HIV-2. researchgate.net Additionally, an isothiazole derivative known as denotivir (B613819) is recognized as an antiviral drug with anti-inflammatory properties and is used in the management of herpes virus infections. medwinpublishers.com Although the precise mechanisms of viral replication inhibition are not fully understood for all these compounds, the existing research underscores the potential of the isothiazole nucleus in the discovery of new antiviral therapeutics.

Investigations into the broader thiazole class of compounds have identified derivatives that are effective against a variety of viruses. For example, novel thiazole derivatives have been identified as inhibitors of flaviviral proteases, demonstrating efficacy against both Dengue and Japanese encephalitis viruses by impeding viral RNA synthesis and replication. nih.govasm.org Other thiazole and benzothiazole derivatives have shown activity against a range of viruses, including Orthopoxviruses, herpes simplex virus type 1 (HSV-1), and coxsackievirus B4, through various mechanisms such as the inhibition of viral reproduction and the inhibition of the USP7 enzyme. rsc.orgacs.org

Table 3: Antiviral Activity of Isothiazole Derivatives

Receptor Binding and Receptor Antagonism Studies

Isothiazole derivatives have been investigated for their capacity to bind to and antagonize a variety of receptors, indicating their potential for treating a range of medical conditions. A significant example of this is the research into thiazole derivatives as adenosine (B11128) receptor antagonists. nih.govacs.orgresearchgate.net One such compound, K18, which incorporates a 3-(dichlorophenyl)-isoxazole group linked to a 1,3-thiazole ring, has been identified as a specific and competitive antagonist of the adenosine A3 receptor (A3R), with a potency of less than 1 µM. biorxiv.org Mutagenesis studies, in conjunction with molecular dynamics simulations, have been instrumental in identifying the key residues within the A3R orthosteric binding site that are crucial for the interaction with K18. biorxiv.org

The broader category of thiazole and thiadiazole derivatives has produced compounds that are both potent and selective antagonists for adenosine A1 and A3 receptors. acs.orgresearchgate.net For instance, N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) is a potent adenosine A1 receptor antagonist with a Ki value of 7 nM, whereas N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) is an A3 receptor antagonist with a Ki value of 82 nM. acs.orgresearchgate.net

Furthermore, thiazole derivatives have been examined as modulators of glutamate (B1630785) receptors. Derivatives of thiazole-4-carboxamide (B1297466) have been identified as potent antagonists of the metabotropic glutamate receptor 5a (mGluR5a), with one of the most active compounds in this series exhibiting a Ki value of 18 nM. mdpi.com These discoveries underscore the versatility of the isothiazole and related thiazole scaffolds in the development of compounds that can target a diverse array of G protein-coupled receptors.

Table 4: Receptor Binding and Antagonism by Isothiazole and Thiazole Derivatives

Synergistic Effects and Combination Therapies in Biological Research

A highly promising avenue of research for isothiazole derivatives lies in their application in combination therapies, where they have the potential to enhance the efficacy of established drugs. This synergistic approach could allow for lower doses of chemotherapeutic agents, which in turn would reduce their associated toxic side effects.

Research has demonstrated that certain isothiazole derivatives can potentiate the effects of the anticancer drug cisplatin (B142131). kaust.edu.saresearchgate.net Specifically, morpholinium and 4-methylpiperazinium salts of 4,5-dichloro isothiazol-3-carboxylate have been studied as adjuvants in combination with cisplatin for the treatment of neuroepithelial tumors. kaust.edu.saresearchgate.net While these isothiazole derivatives exhibited minimal to no cytotoxic effects on their own, they significantly augmented the antiproliferative activity of cisplatin against C6 glioma cells. kaust.edu.sa For instance, the addition of 5 µg/ml of the 4-methylpiperazinium salt to a concentration of cisplatin that was otherwise non-toxic resulted in up to 18% cell death. kaust.edu.sa Quantum chemical modeling studies have suggested that this synergy may be due to the formation of conjugates between the isothiazole derivative and cisplatin, which then alters the interaction of the drug with its DNA target. researchgate.net

In a separate study, the thiopyrano[2,3-d]thiazole derivative LES-6400 was found to have a synergistic effect when combined with the HER2-targeted antibody trastuzumab in AGS gastric cancer cells. nih.gov The combination of LES-6400 at a concentration of 1 µM and trastuzumab at 10 µg/mL yielded a combination index (CI) of 0.77, which is indicative of a strong synergistic interaction. nih.gov This combination therapy was substantially more effective at reducing the survival fraction of cancer cells than either agent administered alone. nih.gov

The principle of utilizing heterocyclic compounds to amplify the efficacy of existing drugs has also been shown with 1,3,4-thiadiazole (B1197879) derivatives, which exhibited synergistic effects with the antifungal agent amphotericin B in combating Candida species. nih.govresearchgate.net

Table 5: Synergistic Effects of Isothiazole and Thiazole Derivatives in Combination Therapies

Computational and Theoretical Investigations in Isothiazol 4 Ylmethanol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Isothiazol-4-ylmethanol. nrel.govaspbs.com DFT methods are used to solve the electronic structure of molecules, providing a balance between computational cost and accuracy. nrel.gov These calculations can determine the optimized three-dimensional geometry of the molecule, its vibrational frequencies, and a host of electronic properties. ijsrst.comresearchgate.net

Detailed research findings from DFT calculations on this compound would reveal key reactivity indicators. The distribution of electron density, for instance, highlights the nucleophilic and electrophilic regions of the molecule. The isothiazole (B42339) ring, with its nitrogen and sulfur heteroatoms, and the hydroxyl group of the methanol (B129727) substituent are key sites for reactivity. The calculated energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Other calculated parameters, such as the Mulliken atomic charges, provide a quantitative measure of the partial charge on each atom, further clarifying the molecule's reactive sites. ijsrst.com The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying areas prone to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical results from a DFT calculation at the B3LYP/6-311G(d,p) level of theory and is intended for demonstrative purposes.)

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -715.432 | Thermodynamic stability of the molecule. |

| HOMO Energy (eV) | -6.89 | Indicates electron-donating capability. |

| LUMO Energy (eV) | -0.75 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (eV) | 6.14 | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 2.51 | Measures the overall polarity of the molecule. |

Molecular Docking Studies for Ligand-Target Protein Interactions and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. smolecule.com For this compound, docking studies are essential for exploring its potential as a therapeutic agent by identifying its likely biological targets and evaluating its binding affinity. japsonline.com This method is widely used in drug discovery to screen virtual libraries of compounds against specific proteins, such as enzymes or receptors, involved in disease pathways. nih.gov

In a typical docking study involving this compound, the compound would be computationally placed into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. This score estimates the binding free energy, with lower (more negative) values indicating a more favorable interaction.

The analysis of the best-scoring pose reveals the specific non-covalent interactions responsible for binding. For this compound, the hydroxyl group is a prime candidate for forming hydrogen bonds with amino acid residues like serine, threonine, or aspartic acid in a protein's active site. The isothiazole ring can participate in hydrophobic or pi-stacking interactions with aromatic residues such as phenylalanine or tyrosine.

Table 2: Illustrative Molecular Docking Results for this compound Against a Kinase Target (Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking experiment.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) Kinase | -7.2 | LYS745, ASP855 | Hydrogen Bond with -CH₂OH group |

| LEU718, VAL726 | Hydrophobic interaction with isothiazole ring |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govustc.edu.cn For this compound, MD simulations are crucial for assessing the stability of its complex with a biological target, as predicted by docking studies. researchgate.net

An MD simulation begins with the docked complex of this compound and its target protein submerged in a simulated physiological environment (e.g., a box of water molecules and ions). The forces on every atom are calculated, and the system is allowed to evolve over a set period, typically nanoseconds to microseconds. nih.gov

The resulting trajectory provides a wealth of information. A key metric is the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand remains tightly bound in the active site. Conversely, a large and increasing RMSD may indicate that the ligand is unstable and likely to dissociate. MD simulations also allow for the calculation of binding free energies using more rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone.

Table 3: Example MD Simulation Data for this compound-Protein Complex (Note: This data is a simplified, hypothetical representation of MD simulation results for a 100 ns simulation.)

| Simulation Time (ns) | Ligand RMSD (Å) | Interpretation |

|---|---|---|

| 0-20 | Rises from 0 to 1.5 | Initial equilibration of the ligand in the binding pocket. |

| 20-100 | Stable fluctuation between 1.5 - 2.0 | Indicates a stable binding pose has been achieved and maintained. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Discovery Research

For any compound being considered for pharmaceutical development, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are as critical as its biological activity. In silico ADME prediction tools allow for the early assessment of a compound's drug-likeness, helping to identify potential liabilities before committing resources to synthesis and testing. nih.govbiotechnologia-journal.orgnih.gov

For this compound, various computational models can predict key physicochemical and pharmacokinetic parameters. These predictions are often based on the compound's structure and are benchmarked against large datasets of known drugs. eijppr.com Important rules, such as Lipinski's Rule of Five, are used to evaluate oral bioavailability. nih.gov This rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) value less than 5. nih.gov